N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a tetrazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.
Introduction of the Tetrazole Group: The benzodioxin derivative is then reacted with sodium azide and a suitable electrophile to introduce the tetrazole group.
Acetamide Formation: The final step involves the acylation of the tetrazole-substituted benzodioxin with an acyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDE: Known for its antibacterial properties.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZENESULFONAMIDE: Studied for its enzyme inhibitory activity.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is unique due to the presence of both the benzodioxin and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C18H14F3N5O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14F3N5O3/c19-18(20,21)12-3-1-11(2-4-12)17-23-25-26(24-17)10-16(27)22-13-5-6-14-15(9-13)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,22,27) |
InChI Key |
VVTMBQIKEYVKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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